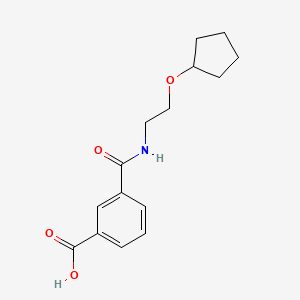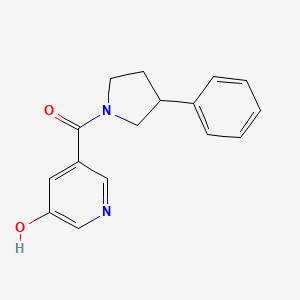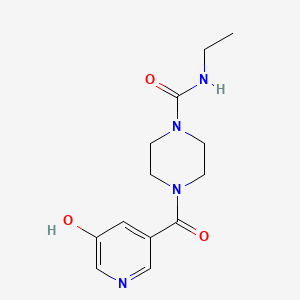![molecular formula C11H14N2O4 B7577386 Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate, also known as MHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHP is a derivative of pyridine, an organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has also been found to inhibit the replication of hepatitis C virus (HCV) by targeting the viral NS5B polymerase. The exact mechanism of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate's antiviral activity is still under investigation.
Biochemical and Physiological Effects
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been shown to have a range of biochemical and physiological effects, depending on the target molecule or system. In cancer cells, Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In HCV-infected cells, Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been shown to reduce viral load, inhibit viral replication, and suppress the expression of pro-inflammatory cytokines. In neuronal cells, Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been found to protect against oxidative stress, reduce neuroinflammation, and enhance synaptic plasticity. The exact mechanisms underlying these effects are still being elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has several advantages as a research tool, including its high purity, stability, and ease of synthesis. Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate is also relatively inexpensive compared to other chemical probes and drugs. However, Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has some limitations that should be taken into account when designing experiments. Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate can also exhibit non-specific binding to proteins and other biomolecules, which can complicate data interpretation. To overcome these limitations, researchers may need to use appropriate solvents, controls, and analytical techniques.
Orientations Futures
There are several future directions for Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate research, including the development of more potent and selective analogs, the investigation of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate's effects on other biological systems, and the application of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate in drug discovery and materials science. One potential direction is the synthesis of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate-based prodrugs that can be selectively activated in cancer cells or other diseased tissues. Another direction is the use of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate as a building block for the synthesis of MOFs with tailored properties and applications. Additionally, the elucidation of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate's molecular targets and mechanisms of action can provide insights into the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate involves the reaction of 5-hydroxypyridine-3-carboxylic acid with N-methylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction results in the formation of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate, which can be purified by column chromatography or recrystallization. The yield of Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate is typically around 50-60%, and the purity can be verified by NMR and HPLC analysis.
Applications De Recherche Scientifique
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been shown to exhibit anticancer, antiviral, and antimicrobial activities. Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In biochemistry, Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate has been explored as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Propriétés
IUPAC Name |
methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(16)17-3)13-9(15)7-4-8(14)6-12-5-7/h4-6,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCSWTGUTKJBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC(=O)C1=CC(=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)





![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)